molecular formula C9H19N3O2S B1296320 1-(Piperidin-1-ylsulfonyl)piperazine CAS No. 500587-48-4

1-(Piperidin-1-ylsulfonyl)piperazine

Cat. No.: B1296320
CAS No.: 500587-48-4
M. Wt: 233.33 g/mol
InChI Key: DRAVEXQQEXRRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

While the specific mechanism of action for “1-(Piperidin-1-ylsulfonyl)piperazine” is not mentioned in the search results, piperazine, a similar compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Future Directions

While specific future directions for “1-(Piperidin-1-ylsulfonyl)piperazine” are not mentioned in the search results, the compound is available for purchase for R&D use . This suggests that it may be of interest in future research and development efforts.

Biochemical Analysis

Biochemical Properties

1-(Piperidin-1-ylsulfonyl)piperazine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential use in the inhibition of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This interaction is crucial as it can influence neurotransmission processes. Additionally, this compound may interact with gamma-aminobutyric acid (GABA) neurotransmitters, affecting nerve cell signaling .

Cellular Effects

This compound has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, piperazine derivatives have been shown to induce apoptosis by activating caspase-3 and caspase-9, which are key proteins in the apoptotic pathway

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . Additionally, it may function as an agonist for GABA neurotransmitters, promoting inhibitory signaling in the nervous system . These interactions highlight its potential therapeutic applications in neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperazine derivatives can maintain their activity over extended periods, making them suitable for long-term biochemical studies

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as enhancing neurotransmission or inducing apoptosis in cancer cells . At higher doses, it can cause adverse effects, including neurotoxicity and gastrointestinal disturbances . The threshold for these effects varies among different animal models, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and may influence the metabolism of neurotransmitters like acetylcholine and GABA . These interactions can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and potentially the mitochondria Its activity and function can be influenced by its subcellular localization, which may be directed by targeting signals or post-translational modifications

Preparation Methods

The synthesis of 1-(Piperidin-1-ylsulfonyl)piperazine can be achieved through several methods:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Piperidin-1-ylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-piperidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAVEXQQEXRRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301334
Record name 1-(piperidin-1-ylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500587-48-4
Record name 1-(1-Piperidinylsulfonyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500587-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(piperidin-1-ylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 500587-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.